REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[N:7]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[OH:19])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1>ClCCl>[OH:19][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[N:7]1[CH2:12][CH2:11][N:10]([C:2]([O:4][CH2:5][CH3:6])=[O:3])[CH2:9][CH2:8]1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at ambient temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic phase is washed with a 1N hydrochloric acid solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
is recrystallised from ether
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)N1CCN(CC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |